(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-12-10(16)7-4-2-3-5-8(7)13(11(12)17)6-9(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUELILSJQNHUOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869947-94-4 | |
| Record name | 2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid typically involves the condensation of anthranilic acid derivatives with acetic anhydride, followed by cyclization. The reaction conditions often require a catalyst such as sulfuric acid or phosphoric acid to facilitate the cyclization process. The general steps are as follows:
Condensation: Anthranilic acid reacts with acetic anhydride to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a catalyst to form the quinazolinone core.
Methylation: The final step involves the methylation of the quinazolinone core to introduce the 3-methyl group.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The acetic acid moiety allows for various substitution reactions, where the hydrogen atoms can be replaced with different functional groups using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Hydroxyquinazolinones.
Reduction Products: Dihydroquinazolinones.
Substitution Products: Alkylated or arylated quinazolinones.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex quinazolinone derivatives, which are studied for their potential as catalysts and ligands in various chemical reactions.
Biology: In biological research, (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.
Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes involved in inflammation and cancer cell proliferation makes it a potential therapeutic agent.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can lead to a decrease in the production of pro-inflammatory molecules or the proliferation of cancer cells. The pathways involved include the inhibition of cyclooxygenase (COX) enzymes and the modulation of signaling pathways like the MAPK/ERK pathway.
Comparison with Similar Compounds
Structural and Functional Comparison with Key Analogs
Quinazoline-Based Analogs
Zenarestat
Zenarestat (3-(4-bromo-2-fluorobenzyl)-7-chloro-2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid) shares the quinazolinone core and acetic acid group but differs in substituents:
- Substituents : 4-bromo-2-fluorobenzyl (position 3), 7-chloro (aromatic ring).
- Activity : Potent ALR2 inhibitor used in diabetic neuropathy .
- Key Difference : The halogenated benzyl group enhances enzyme binding affinity but may increase toxicity compared to the methyl group in the target compound .
2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic Acid (CAS 4802-88-4)
- Substituents: No methyl group at position 3.
Pyrimidine-Based Analogs
JF0048
JF0048 (2-(3-(4-chloro-3-nitrobenzyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid):
- Core Structure : Pyrimidine instead of quinazoline.
- Substituents : 4-chloro-3-nitrobenzyl (position 3).
- Activity : Selective inhibitor of AKR1B10 over ALR2, attributed to nitro group interactions .
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic Acid
Comparative Data Table
Key Findings and Implications
Structural Impact on Bioactivity :
- The methyl group in the target compound may improve lipophilicity and membrane permeability compared to halogenated analogs like Zenarestat but could reduce binding specificity .
- Acetic acid moiety is critical for hydrogen bonding in enzyme active sites, as seen in ALR2 and DPP-4 inhibitors .
Synthetic Considerations :
- Carboxymethylation (e.g., 5-fluorouracil derivatives) and TEMPO-mediated oxidation are viable routes for analogs with acetic acid groups .
Biological Selectivity :
- Pyrimidine-based JF0048 shows selectivity for AKR1B10, while quinazoline-based Zenarestat targets ALR2, highlighting the role of core structure in enzyme recognition .
Biological Activity
(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is a compound that belongs to the class of quinazoline derivatives. Quinazolines have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 869947-94-4
- Molecular Formula : C₁₁H₁₁N₂O₃
- Molecular Weight : 229.24 g/mol
Quinazoline derivatives, including this compound, have been studied for their ability to inhibit various kinases involved in cancer progression. Specifically, this compound has shown potential as a dual inhibitor of c-Met and VEGFR-2 tyrosine kinases.
Inhibition of Tyrosine Kinases
Research indicates that certain derivatives exhibit significant inhibitory activity against c-Met and VEGFR-2 with IC50 values ranging from 0.052 to 0.084 µM. For instance:
- Compound 4b : Exhibited superior inhibition compared to cabozantinib in VEGFR-2 assays.
- Compound 4e : Demonstrated notable c-Met inhibitory activity and induced apoptosis in HCT-116 colorectal cancer cell lines .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
- In vitro Studies on HCT-116 Cells
- Pharmacokinetic Profiles
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Method | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization via reflux | DMSO | 100–120 | None | 65 | |
| Oxidation with H₂O₂ | Acetic acid | 80 | H₂O₂ | 70–75 | |
| Amide coupling | DMF | RT | CDI/N-methylmorpholine | 85 |
Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and hydrogen bonding in the quinazolinone core. For example, carbonyl (C=O) signals appear at δ 165–175 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 221.18 for C₁₀H₈N₂O₄) .
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between the acetic acid moiety and quinazolinone ring .
Q. Table 2: Key Spectral Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 2.4 (s, CH₃), δ 4.2 (s, CH₂COOH) | |
| ¹³C NMR | δ 170.5 (C=O), δ 45.2 (CH₂COOH) | |
| HRMS | m/z 221.18 (calculated for C₁₀H₈N₂O₄) |
How do reaction conditions influence the compound’s chemical reactivity?
Answer:
- Solvent polarity : Polar aprotic solvents (DMSO, DMF) stabilize intermediates during cyclization, while protic solvents (acetic acid) favor proton transfer in oxidation steps .
- Temperature : Higher temps (80–120°C) accelerate ring closure but may degrade heat-sensitive substituents .
- Catalysts : N-methylmorpholine improves amide coupling efficiency by neutralizing HCl byproducts .
How can computational methods like DFT aid in predicting reactivity or binding affinity?
Answer:
- Density Functional Theory (DFT) : Models electron distribution to predict sites for nucleophilic/electrophilic attacks. For example, the C-2 position in quinazolinone is electrophilic due to electron-withdrawing carbonyl groups .
- Molecular docking : Simulates interactions with biological targets (e.g., antimicrobial enzymes). Adjustments to the acetic acid side chain improve binding to hydrophobic pockets .
What experimental strategies are recommended for evaluating biological activity?
Answer:
- Standardized assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess antimicrobial potential .
- Dose-response studies : Vary concentrations (1–100 µM) to establish IC₅₀ values in cytotoxicity assays .
- Control experiments : Compare with structurally related derivatives (e.g., triazole or benzoxazine analogs) to identify pharmacophores .
How can researchers address contradictions in reported biological activity data?
Answer:
- Purity validation : Ensure >95% purity via HPLC to rule out impurities skewing results .
- Structural analogs : Synthesize derivatives (e.g., ester or amide variants) to isolate functional group contributions .
- Orthogonal assays : Combine in vitro (enzyme inhibition) and in silico (docking) data to resolve discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
